N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 4-fluorophenyl group at position 3, a sulfanyl-linked acetamide group at position 2, and a benzyl moiety on the acetamide nitrogen. This compound belongs to a class of pyrimidoindole derivatives studied for their biological activities, particularly as Toll-Like Receptor 4 (TLR4) ligands .
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c26-17-10-12-18(13-11-17)30-24(32)23-22(19-8-4-5-9-20(19)28-23)29-25(30)33-15-21(31)27-14-16-6-2-1-3-7-16/h1-13,28H,14-15H2,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETKKRNUKFYERQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidoindole structure.
Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction where a fluorophenyl group is introduced to the pyrimidoindole core.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Chemical Research: It can be used as a model compound to study the reactivity of pyrimidoindole derivatives.
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activity Trends
Key Observations :
- Substituent Position : Fluorine at the 4-position of the phenyl ring (target compound) improves binding compared to unsubstituted phenyl analogs (e.g., compound 12) .
- Sulfur Linkage : Sulfanyl (thioether) groups (target compound) show superior activity to sulfonyl or sulfinyl derivatives (compounds 2, 3) due to reduced polarity .
Key Findings :
- Amine Coupling : HATU-mediated coupling (general procedure D) is standard for acetamide derivatives, with yields ranging from 11% (bulky amines) to 87% (small amines) .
- Benzylamine Efficiency : Similar reactions () suggest the target compound’s synthesis would achieve ~70–85% yield under optimized conditions.
Physicochemical Properties
Table 3: Calculated Properties (Molecular Weight, logP)
Biological Activity
N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 445.54 g/mol. The structure includes a pyrimidine core linked to a benzyl group and a sulfanyl acetamide moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 445.54 g/mol |
| CAS Number | 1185134-05-7 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may modulate various biochemical pathways leading to therapeutic effects. Detailed studies are necessary to elucidate these mechanisms further.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays demonstrated that this compound exhibits cytotoxic effects against:
- HeLa (cervical cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
The mechanism underlying its anticancer activity may involve inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
There is also evidence suggesting that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Study on Cytotoxicity : A study assessed the cytotoxic effects of N-benzyl derivatives on a panel of human cancer cell lines, revealing that modifications in structure significantly influenced biological activity. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
- Antimicrobial Evaluation : In another study, researchers evaluated the antimicrobial efficacy of several derivatives of pyrimidine compounds against clinical isolates of bacteria. N-benzyl derivatives showed potent activity against resistant strains, highlighting their potential as new antibacterial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
